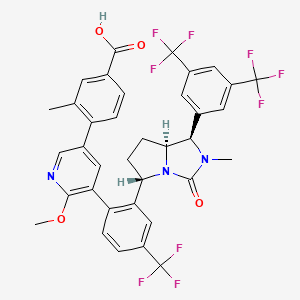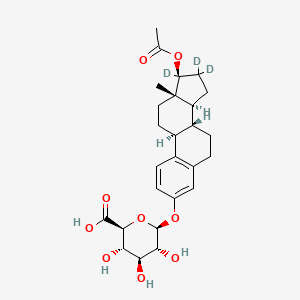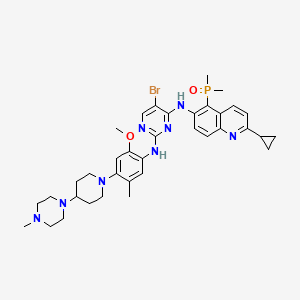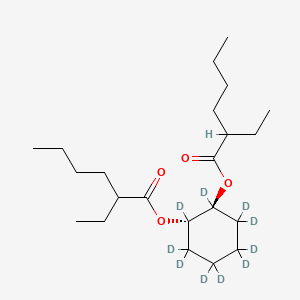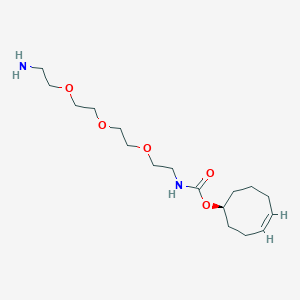
(S)-TCO-PEG3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-TCO-PEG3-amine is a compound that has gained attention in various scientific fields due to its unique properties and potential applications. This compound consists of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker with three ethylene glycol units, and an amine group. The (S)-configuration indicates the specific stereochemistry of the TCO moiety. This compound is particularly useful in bioconjugation and click chemistry applications due to its reactivity and biocompatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCO-PEG3-amine typically involves several steps, starting with the preparation of the TCO moiety. The TCO can be synthesized through a series of reactions, including the formation of a cyclooctene ring followed by the introduction of the trans-configuration. The PEG3 linker is then attached to the TCO moiety through a series of coupling reactions. Finally, the amine group is introduced, often through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-TCO-PEG3-amine undergoes various types of chemical reactions, including:
Oxidation: The TCO moiety can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TCO moiety can yield epoxides, while reduction of the amine group can produce secondary or tertiary amines. Substitution reactions can result in a variety of amine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-TCO-PEG3-amine has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and selective formation of covalent bonds.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties.
Mecanismo De Acción
The mechanism by which (S)-TCO-PEG3-amine exerts its effects is primarily based on its reactivity and ability to form stable covalent bonds. The TCO moiety is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for rapid and efficient bioconjugation. The PEG3 linker provides flexibility and solubility, while the amine group can participate in further functionalization or binding interactions. Molecular targets and pathways involved include various biomolecules and cellular components that can be labeled or modified using this compound.
Comparación Con Compuestos Similares
(S)-TCO-PEG3-amine can be compared with other similar compounds, such as:
®-TCO-PEG3-amine: The enantiomer of this compound, with similar properties but different stereochemistry.
TCO-PEG4-amine: A compound with an additional ethylene glycol unit in the PEG linker, providing increased solubility and flexibility.
BCN-PEG3-amine: A compound with a bicyclononyne (BCN) moiety instead of TCO, offering different reactivity in click chemistry reactions.
The uniqueness of this compound lies in its specific stereochemistry and the balance of reactivity, solubility, and biocompatibility provided by the TCO moiety, PEG3 linker, and amine group.
Propiedades
Fórmula molecular |
C17H32N2O5 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1+/t16-/m1/s1 |
Clave InChI |
AFIOVAPNQNBQKL-XGBNDESESA-N |
SMILES isomérico |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCN |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


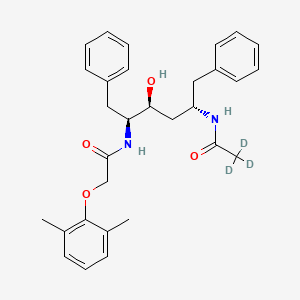

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
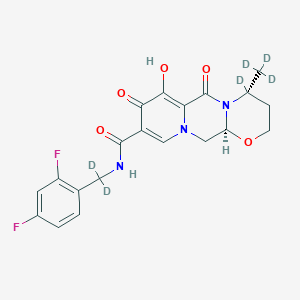
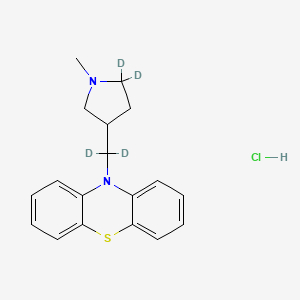
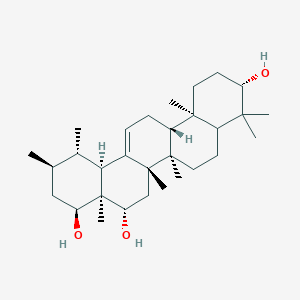
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)

